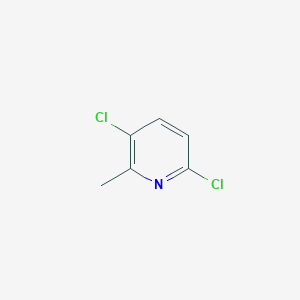

3,6-Dichloro-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDFGRKJVDBFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358845 | |

| Record name | 3,6-dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123280-64-8 | |

| Record name | 3,6-dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3,6-Dichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3,6-Dichloro-2-methylpyridine. This versatile heterocyclic compound serves as a crucial building block in the development of novel agrochemicals and pharmaceuticals. Its unique chlorinated structure imparts specific reactivity, making it a valuable intermediate for creating more complex molecular architectures.[1]

Core Chemical and Physical Properties

The fundamental properties of 3,6-Dichloro-2-methylpyridine are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 123280-64-8 | [1] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Synonyms | 2,5-Dichloro-6-methylpyridine, 3,6-Dichloropicoline | [1] |

| Appearance | Colorless or pale yellow liquid | [1] |

| Melting Point | 43-50 °C | [1] |

| Purity | ≥ 98% (as determined by HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Reactivity and Applications

3,6-Dichloro-2-methylpyridine is primarily utilized as a synthetic intermediate.[1] Its two chlorine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups. The methyl group can also be a site for further chemical modification.

Key application areas include:

-

Agrochemical Chemistry : It is an essential building block for synthesizing various herbicides and pesticides.[1] The specific substitution pattern is often key to the biological activity of the final product.

-

Pharmaceutical Development : The compound serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[1] Its stability and compatibility with numerous reaction conditions make it a reliable choice in multi-step drug discovery programs.[1]

-

Material Science : It can be incorporated into polymer formulations to enhance properties like thermal stability and chemical resistance.[1]

A common and powerful application of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in modern medicinal chemistry for constructing complex biaryl structures.

Experimental Protocols

While specific proprietary synthesis methods are common, the following sections detail representative experimental protocols for the synthesis and analysis of dichloromethylpyridine derivatives, which can be adapted for 3,6-Dichloro-2-methylpyridine.

Representative Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dichloropyridine derivative with an arylboronic acid. This method is illustrative of how 3,6-Dichloro-2-methylpyridine is used as a building block.

Materials:

-

3,6-Dichloro-2-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

-

Base, e.g., aqueous Sodium Carbonate (2M solution, 3.0 equiv)

-

Solvent, e.g., Toluene or 1,4-Dioxane

Procedure:

-

To an oven-dried reaction flask, add 3,6-Dichloro-2-methylpyridine, the arylboronic acid, and the palladium catalyst.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add the solvent (e.g., Toluene) followed by the aqueous base solution via syringe.

-

Heat the reaction mixture to 80-100°C and stir vigorously for 4-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired coupled product.

Analytical Methodologies

Accurate characterization and purity assessment are critical. The following are standard analytical methods for compounds like 3,6-Dichloro-2-methylpyridine.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine purity analysis and quantification.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

-

Quantification: Use an external standard calibration curve generated from serial dilutions of a reference standard.[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique provides high sensitivity and specificity, confirming both identity and purity.

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

-

Injector Temperature: 280°C.

-

Oven Program: Start at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[3]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ion Source Temperature: 230°C.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: Scan from m/z 40 to 500.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[2]

-

Confirmation: Compare the retention time and the mass spectrum of the sample peak to that of a certified reference standard.[2]

References

In-Depth Technical Guide to the Physical Properties of 3,6-Dichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-methylpyridine is a versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical sectors.[1] Its unique chlorinated pyridine structure is a key building block in the synthesis of various herbicides and pesticides.[1] In the realm of pharmaceutical development, it serves as a crucial intermediate in the creation of novel therapeutic agents.[1] Researchers value this compound for its stability and compatibility with diverse reaction conditions, which facilitates innovation in drug discovery.[1] This guide provides a comprehensive overview of its core physical properties, along with detailed experimental protocols for their determination.

Core Physical Properties

A summary of the key physical properties of 3,6-Dichloro-2-methylpyridine is presented below. It is important to note that some of the data, particularly for boiling point and density, are predicted values due to a lack of experimentally determined figures in available literature.

| Property | Value | Source(s) |

| CAS Number | 123280-64-8 | [1][2] |

| Molecular Formula | C₆H₅Cl₂N | [1][2] |

| Molecular Weight | 162.02 g/mol | [1][2] |

| Appearance | Colorless or pale yellow liquid | [1] |

| Melting Point | 43-50 °C | [1] |

| Boiling Point | 200.5 ± 35.0 °C (Predicted) | [2] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Described as having favorable solubility; likely soluble in organic solvents and poorly soluble in water. Specific quantitative data is not readily available. | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the primary physical properties of 3,6-Dichloro-2-methylpyridine.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered 3,6-Dichloro-2-methylpyridine is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath apparatus (such as a Thiele tube or a Mel-Temp apparatus) containing a high-boiling point liquid like silicone oil.

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro Boiling Point Method):

-

Sample Preparation: A small amount (a few milliliters) of liquid 3,6-Dichloro-2-methylpyridine is placed into a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an aluminum block or Thiele tube). The top of the sample should be level with the thermometer bulb.

-

Heating and Observation: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will bubble out. The heating rate should be controlled. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature is precisely recorded when, upon slight cooling, the bubbling stops and the liquid begins to be drawn back into the capillary tube.

Density Determination

Density is the mass of a substance per unit volume.

Methodology (Volumetric Flask Method):

-

Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 5 or 10 mL) is accurately weighed on an analytical balance.

-

Mass of Flask with Sample: The flask is carefully filled to the calibration mark with 3,6-Dichloro-2-methylpyridine. The outside of the flask is dried, and it is weighed again.

-

Calculation: The mass of the 3,6-Dichloro-2-methylpyridine is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the sample by the known volume of the flask (Density = Mass / Volume). The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be performed to understand its solubility profile in various solvents.

Methodology (Qualitative Assessment):

-

Solvent Selection: A range of common laboratory solvents should be used, including water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and a nonpolar solvent like hexane or toluene.

-

Procedure:

-

Place a small, measured amount of 3,6-Dichloro-2-methylpyridine (e.g., 25 mg) into a series of small, labeled test tubes.

-

To each test tube, add a small volume (e.g., 0.75 mL) of a selected solvent in portions.

-

After each addition, the test tube should be vigorously shaken or vortexed.

-

-

Observation and Classification: Observe whether the compound dissolves completely. The solubility can be classified as:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some of the solid dissolves, but not all.

-

Insoluble: No noticeable amount of the solid dissolves.

-

For liquid-liquid systems, the terms miscible or immiscible are used.

-

Visualizations

The following diagram illustrates a typical workflow for the physical characterization of a novel organic compound like 3,6-Dichloro-2-methylpyridine.

Workflow for the physical characterization of an organic compound.

References

An In-depth Technical Guide to the Solubility of 3,6-Dichloro-2-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,6-Dichloro-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established methodologies for its determination, providing a framework for researchers to conduct their own analyses.

Introduction to 3,6-Dichloro-2-methylpyridine

3,6-Dichloro-2-methylpyridine is a chlorinated pyridine derivative with the chemical formula C₆H₅Cl₂N. It serves as a versatile building block in the synthesis of a variety of more complex molecules. Its utility in the development of new therapeutic agents and crop protection chemicals underscores the importance of understanding its physical and chemical properties, among which solubility is a critical parameter for reaction kinetics, purification, formulation, and overall process development. The compound is typically a colorless or pale yellow liquid, and its favorable solubility and reactivity are key to its utility in various chemical syntheses.[1][2]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 3,6-Dichloro-2-methylpyridine in a range of common organic solvents. The absence of this data in the public domain highlights the necessity for experimental determination by researchers based on their specific solvent systems and temperature requirements. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 3,6-Dichloro-2-methylpyridine in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Methanol | e.g., 25 | Data to be determined | e.g., HPLC |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Spectrophotometry |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., NMR |

| e.g., Hexane | e.g., 25 | Data to be determined | e.g., Shake-Flask Method |

| e.g., Dimethylformamide | e.g., 25 | Data to be determined | e.g., HPLC |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental practice in chemical and pharmaceutical sciences.[3] Several robust methods are available, ranging from traditional to high-throughput techniques. The choice of method often depends on the desired accuracy, the amount of substance available, and the number of samples to be tested.

1. Shake-Flask Method

The shake-flask method is a traditional and widely recognized technique for determining equilibrium solubility.[3][4]

-

Protocol:

-

An excess amount of 3,6-Dichloro-2-methylpyridine is added to a known volume of the selected organic solvent in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

The concentration of 3,6-Dichloro-2-methylpyridine in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, miniaturized and automated methods are often employed.

-

Protocol using 96-Well Plates:

-

A stock solution of 3,6-Dichloro-2-methylpyridine is prepared in a suitable volatile organic solvent (e.g., dichloromethane).

-

Aliquots of the stock solution are dispensed into the wells of a 96-well microtiter plate.

-

The volatile solvent is removed by evaporation.

-

The target organic solvents are then added to the wells containing the dried compound.

-

The plate is sealed and agitated at a constant temperature to allow for dissolution.

-

The concentration of the dissolved compound is determined using a plate-based analytical method, such as UV-Vis spectroscopy.

-

3. Nephelometry

Nephelometry is a rapid method for determining kinetic solubility by measuring the scattering of light by suspended particles.[5][6]

-

Protocol:

-

A concentrated stock solution of 3,6-Dichloro-2-methylpyridine is prepared, typically in dimethyl sulfoxide (DMSO).

-

Small volumes of this stock solution are added to the target organic solvent.

-

The mixture is analyzed by a nephelometer, which measures the light scattered by any precipitate that forms.

-

The point at which precipitation occurs is used to determine the kinetic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of 3,6-Dichloro-2-methylpyridine.

Caption: A generalized experimental workflow for determining the solubility of 3,6-Dichloro-2-methylpyridine.

References

An In-depth Technical Guide to 3,6-Dichloro-2-methylpyridine and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-dichloro-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details its structural formula and systematically explores its 17 structural isomers. Physicochemical properties for all 18 isomers are compiled and presented in a structured table for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the synthesis of 3,6-dichloro-2-methylpyridine and the analytical separation and characterization of its isomeric forms using gas chromatography and NMR spectroscopy. Logical relationships between the isomers are visualized using Graphviz diagrams to provide a clear understanding of their structural diversity.

Introduction

3,6-Dichloro-2-methylpyridine is a halogenated pyridine derivative with significant applications as a building block in the synthesis of various biologically active molecules.[1] Its specific substitution pattern imparts unique chemical reactivity, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. Understanding the structural isomers of 3,6-dichloro-2-methylpyridine is crucial, as variations in substituent positions on the pyridine ring can dramatically alter the physicochemical properties and biological activity of the resulting compounds. This guide serves as a technical resource for researchers and professionals engaged in work involving this compound and its related isomers.

Structural Formula and Isomers

The structural formula of 3,6-dichloro-2-methylpyridine is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and a methyl group at position 2.

Structural Formula of 3,6-Dichloro-2-methylpyridine:

References

Spectroscopic and Analytical Profile of 3,6-Dichloro-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-Dichloro-2-methylpyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral characteristics based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid researchers in their analytical endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-Dichloro-2-methylpyridine is presented in Table 1.

Table 1: Physicochemical Properties of 3,6-Dichloro-2-methylpyridine

| Property | Value | Reference |

| CAS Number | 123280-64-8 | [1][2] |

| Molecular Formula | C₆H₅Cl₂N | [1][2] |

| Molecular Weight | 162.02 g/mol | [1][2] |

| Appearance | Colorless or pale yellow liquid | [1] |

| Melting Point | 43-50 °C | [1] |

| Boiling Point | 200.5 ± 35.0 °C (Predicted) | [2] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [2] |

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS spectral data for 3,6-Dichloro-2-methylpyridine. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of 3,6-Dichloro-2-methylpyridine is expected to be relatively simple, showing signals for the methyl group and the two aromatic protons. The electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 2: Predicted ¹H NMR Spectral Data for 3,6-Dichloro-2-methylpyridine (Solvent: CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C2) | ~2.6 | Singlet | - |

| H-4 | ~7.2 | Doublet | ~8.0 |

| H-5 | ~7.6 | Doublet | ~8.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring. The carbons attached to the chlorine atoms are expected to be significantly deshielded.

Table 3: Predicted ¹³C NMR Spectral Data for 3,6-Dichloro-2-methylpyridine (Solvent: CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| C-2 | ~158 |

| C-3 | ~148 |

| C-4 | ~125 |

| C-5 | ~138 |

| C-6 | ~150 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and vibrational modes within the molecule.

Table 4: Predicted IR Absorption Frequencies for 3,6-Dichloro-2-methylpyridine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium |

| C=N and C=C Ring Stretching | 1600-1450 | Medium to Strong |

| C-Cl Stretch | 800-600 | Strong |

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern upon ionization. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 5: Predicted Mass Spectrometry Data for 3,6-Dichloro-2-methylpyridine

| Ion | Predicted m/z | Notes |

| [M]⁺ | 161 | Molecular ion (for ³⁵Cl isotopes) |

| [M+2]⁺ | 163 | Isotopic peak for one ³⁷Cl |

| [M+4]⁺ | 165 | Isotopic peak for two ³⁷Cl |

| [M-CH₃]⁺ | 146 | Loss of a methyl group |

| [M-Cl]⁺ | 126 | Loss of a chlorine atom |

| [M-HCl]⁺ | 125 | Loss of hydrogen chloride |

The expected isotopic abundance ratio for the molecular ion cluster ([M]⁺:[M+2]⁺:[M+4]⁺) will be approximately 9:6:1, which is characteristic for a molecule containing two chlorine atoms.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 3,6-Dichloro-2-methylpyridine.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 3,6-Dichloro-2-methylpyridine.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition (¹H NMR):

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard one-dimensional proton pulse sequence.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Experiment: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to compensate for the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Liquid Sample - Neat):

-

Place a small drop of the liquid 3,6-Dichloro-2-methylpyridine directly onto the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.

-

Alternatively, for transmission spectroscopy, place a drop of the liquid between two KBr or NaCl plates.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform data processing, including baseline correction and peak picking, using the spectrometer's software.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of 3,6-Dichloro-2-methylpyridine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Utilize a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.

-

Analyze the resulting spectrum for the molecular ion peak, isotopic pattern, and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,6-Dichloro-2-methylpyridine.

References

3,6-Dichloro-2-methylpyridine safety data sheet (SDS) information

An In-depth Technical Guide on the Safety Data for 3,6-Dichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

3,6-Dichloro-2-methylpyridine, also known as 3,6-Dichloropicoline or 2,5-Dichloro-6-methylpyridine, is a chlorinated pyridine derivative.[1] It serves as a versatile building block in the synthesis of agrochemicals and pharmaceutical intermediates.[1]

| Property | Value | Source |

| CAS Number | 123280-64-8 | [1] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Colorless or pale yellow liquid | [1] |

| Melting Point | 43-50 °C | [1] |

| Boiling Point (Predicted) | 200.5 ± 35.0 °C | |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | |

| Purity | ≥ 98% (HPLC) | [1] |

Hazard Identification and GHS Classification

Based on available data, 3,6-Dichloro-2-methylpyridine is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

GHS Pictograms

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed or inhaled, and may cause respiratory irritation.[2][3][4][5][6]

Signal Word: Warning

Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H332 | Harmful if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures and Safe Handling

Adherence to strict safety protocols is mandatory when handling 3,6-Dichloro-2-methylpyridine. The following precautionary statements are recommended.

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| P264 | Wash skin thoroughly after handling.[7] |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[7] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[7] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[7] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[7] |

| P405 | Store locked up.[7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

Emergency Procedures

In the event of exposure or a spill, immediate action is crucial. The following procedures are general guidelines and should be adapted to specific laboratory and institutional protocols.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[7] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[8] |

Fire-Fighting Measures

For fires involving chlorinated pyridines, the following measures are recommended:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8][9][10]

-

Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride.[9][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[10][11]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[10][11]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[10][11]

Toxicological Information

Experimental Protocols

No detailed experimental protocols for the generation of the safety data presented were found in the reviewed literature. Safety data for commercial chemicals are typically generated according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing.

Visualized Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 3,6-Dichloro-2-methylpyridine in a research environment.

Caption: Safe handling workflow for 3,6-Dichloro-2-methylpyridine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 3. clarionsafety.com [clarionsafety.com]

- 4. GHS hazard pictograms [stoffenmanager.com]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GHS Pictogram Chart and Guide | BradyCanada.ca [bradycanada.ca]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

Navigating the Risks: A Technical Guide to the Hazards and Handling of 3,6-Dichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

3,6-Dichloro-2-methylpyridine is a chlorinated aromatic heterocyclic compound. Based on the hazard classifications of analogous compounds, it should be treated as a hazardous substance with the potential for significant health effects. The following table summarizes the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[4] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][5][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation.[2][5][6] |

| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[4] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[4] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |

Note: This classification is based on data from closely related chlorinated pyridine compounds and should be used as a precautionary guideline in the absence of a specific SDS for 3,6-Dichloro-2-methylpyridine.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3,6-Dichloro-2-methylpyridine is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 123280-64-8 |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Appearance | Information not available |

| Odor | Information not available |

| Melting Point | Information not available |

| Boiling Point | Information not available |

| Flash Point | Information not available |

| Solubility | Sparingly soluble in water. Miscible with most organic solvents.[4] |

Toxicological Information

Detailed toxicological studies specifically for 3,6-Dichloro-2-methylpyridine are not publicly available. However, based on data for analogous compounds like 2-chloropyridine and 3-chloropyridine, significant toxicity is expected.

Table 3: Toxicological Profile (Based on Analogous Compounds)

| Endpoint | Route of Exposure | Species | Value | Reference Compound |

| LD50 | Dermal | Rabbit | 64 mg/kg | 2-Chloropyridine[7] |

| LD50 | Intraperitoneal | Rabbit | 48 mg/kg | 2-Chloropyridine[7] |

| LD50 | Oral | Mouse | 100 mg/kg | 2-Chloropyridine[7] |

| LD50 | Intraperitoneal | Mouse | 130 mg/kg | 2-Chloropyridine[7] |

Health Effects:

-

Inhalation: Fatal if inhaled.[4] May cause severe respiratory tract irritation.[2][5][6]

-

Skin Contact: Fatal in contact with skin.[4] Causes skin irritation.[2][3][5][6]

-

Chronic Exposure: May cause damage to organs through prolonged or repeated exposure.[4]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is strongly recommended:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Clothing: A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.

-

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

Handling Procedures

-

Always work in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]

-

Keep away from heat, sparks, and open flames.[8]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Store in a locked cabinet or other secure area.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas under fire conditions. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4.1. Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[8][9]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is considered hazardous waste. Do not allow it to enter the sewer system.[9]

Conclusion

3,6-Dichloro-2-methylpyridine is a valuable chemical intermediate that requires careful and informed handling. While specific toxicological data is limited, the information available for analogous compounds indicates that it should be treated as a highly hazardous substance. By adhering to the precautions and protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe working environment. Continuous efforts to obtain and disseminate a comprehensive and official Safety Data Sheet for this compound are strongly encouraged.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dichloro-2-methylpyridine | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

The Genesis of a Versatile Building Block: A Technical Guide to Dichlorinated Methylpyridines

An In-depth Exploration of the Discovery, Synthesis, and Application of Dichlorinated Methylpyridines for Researchers, Scientists, and Drug Development Professionals.

Dichlorinated methylpyridines represent a pivotal class of chemical intermediates, forming the structural backbone of numerous agrochemicals and pharmaceuticals. Their discovery and the subsequent development of efficient synthetic routes have been instrumental in the advancement of modern chemistry and its application in life sciences. This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of key dichlorinated methylpyridine isomers.

A Historical Perspective: From Coal Tar to Targeted Synthesis

The story of dichlorinated methylpyridines is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from bone oil in the mid-19th century.[1][2] Early synthetic routes to the pyridine ring, such as the Hantzsch synthesis developed in 1881 and the Chichibabin synthesis in 1924, laid the fundamental groundwork for accessing a wide array of substituted pyridines.[2][3][4]

While the precise first synthesis of every dichlorinated methylpyridine isomer is not readily documented in a single historical account, their development was driven by the burgeoning agrochemical and pharmaceutical industries in the 20th century. The chlorination of methylpyridines, obtained from coal tar or through total synthesis, became a key strategy to introduce reactive handles for further functionalization. Patents from the mid to late 20th century detail various methods for producing these compounds, highlighting their growing importance as industrial intermediates. For instance, the nitrification inhibitor Nitrapyrin, 2-chloro-6-(trichloromethyl)pyridine, has been in agricultural use since 1974.[3] This indicates that the synthesis of related chlorinated methylpyridines was well-established by this period. The development of pyridine-based herbicides, such as those mimicking plant auxins, also has a history stretching back to the early 1900s, with compounds like picloram and clopyralid being developed by Dow Chemical Company.[5][6] These examples underscore the long-standing utility of chlorinated pyridines in agriculture.

Key Dichlorinated Methylpyridine Isomers: Synthesis and Properties

The versatility of dichlorinated methylpyridines stems from the various possible arrangements of the chlorine and methyl groups on the pyridine ring. This section details the synthesis and physicochemical properties of several economically significant isomers.

Table 1: Physicochemical Properties of Key Dichlorinated Methylpyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichloro-5-methylpyridine | 59782-90-0 | C₆H₅Cl₂N | 162.02 | N/A | N/A |

| 2,6-Dichloro-3-methylpyridine | 58584-94-4 | C₆H₅Cl₂N | 162.01 | N/A | N/A |

| 3,5-Dichloro-4-methylpyridine | 100868-46-0 | C₆H₅Cl₂N | 162.02 | 47 - 51 | 209 - 211 |

| 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | C₇H₈Cl₃N | 212.50 | 73 - 78 | N/A |

Synthetic Methodologies and Experimental Protocols

A variety of synthetic strategies have been developed to produce dichlorinated methylpyridines, often tailored to achieve specific isomer profiles.

Synthesis of 2,6-Dichloromethylpyridine Hydrochloride

A common route to 2,6-dichloromethylpyridine hydrochloride starts from the readily available 2,6-lutidine. The process involves oxidation, esterification, reduction, and finally chlorination.[7][8]

A typical synthetic workflow for 2,6-dichloromethylpyridine hydrochloride.

Experimental Protocol: Synthesis of 2,6-Dichloromethylpyridine Hydrochloride [7][8]

-

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

-

In a flask, add 2,6-lutidine (0.2 mol) and water (150 ml).

-

Heat the mixture to 80°C.

-

Add potassium permanganate (0.8-1.0 mol) in batches while maintaining the temperature at 75-80°C for 35 minutes.

-

After the reaction is complete (monitored by TLC), adjust the pH of the reaction solution to 3-4 with 2mol/l hydrochloric acid.

-

Cool the solution to 20-25°C to precipitate 2,6-pyridinedicarboxylic acid.

-

-

Step 2: Esterification to Dimethyl 2,6-pyridinedicarboxylate

-

React the obtained 2,6-pyridinedicarboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield dimethyl 2,6-pyridinedicarboxylate.

-

-

Step 3: Reduction to 2,6-Pyridinedimethanol

-

Reduce the dimethyl 2,6-pyridinedicarboxylate to 2,6-pyridinedimethanol using a suitable reducing agent.

-

-

Step 4: Chlorination to 2,6-Dichloromethylpyridine Hydrochloride

-

React 2,6-pyridinedimethanol with thionyl chloride in a suitable solvent like methanol.

-

Monitor the reaction by TLC until complete conversion.

-

Filter the reaction mixture to obtain the final product, 2,6-dichloromethylpyridine hydrochloride. The reported yield for this final step can be around 78-82%.[9]

-

Synthesis of 2,3-Dichloro-5-methylpyridine

The synthesis of 2,3-dichloro-5-methylpyridine can be achieved through various routes, including the cyclization of dichlorinated precursors.

Synthesis of 3,5-Dichloro-4-methylpyridine

One approach to synthesizing 3,5-dichloro-4-methylpyridine involves the oxidation of 4-methylpyridine as a starting material.[10]

Role as a Key Intermediate and Involvement in Signaling Pathways

Dichlorinated methylpyridines are rarely the final bioactive molecules themselves. Instead, their chemical reactivity makes them invaluable starting materials for the synthesis of a wide range of agrochemicals and pharmaceuticals. The chlorine atoms provide sites for nucleophilic substitution, and the methyl group can be further functionalized.

Agrochemicals

A prominent example is the synthesis of the fungicide Fluopyram . The synthesis of Fluopyram starts from 2,3-dichloro-5-(trifluoromethyl)pyridine, a derivative of a dichlorinated methylpyridine.[11][12] Fluopyram functions by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II).[13] This disruption of cellular respiration leads to the death of the fungal pathogen.

Synthesis of Fluopyram and its inhibitory effect on mitochondrial respiration.

Pyridine-based herbicides, such as clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), function as synthetic auxins.[5][6] They mimic the natural plant growth hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible broadleaf weeds. The synthesis of these herbicides often involves the modification of a chlorinated pyridine core.

Dichlorinated pyridines are crucial for the synthesis of neonicotinoid insecticides, such as Imidacloprid.[14] These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[14] This leads to overstimulation of the nerve cells, paralysis, and death.

The role of 2,5-dichloropyridine in the synthesis of Imidacloprid and its effect on the insect nervous system.

Pharmaceuticals

The pyridine scaffold is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and its overall stability. Dichlorinated methylpyridines provide a starting point for the synthesis of more complex drug molecules.

Conclusion

Dichlorinated methylpyridines, while not always the final active products, are indispensable precursors in the chemical industry. Their history is one of continuous innovation in synthetic methodology, driven by the demand for effective agrochemicals and pharmaceuticals. A thorough understanding of their synthesis and reactivity is crucial for researchers and professionals in drug development and crop protection, as these versatile building blocks continue to be at the forefront of developing novel solutions to global challenges in health and agriculture.

References

- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 2. acs.org [acs.org]

- 3. Nitrapyrin - Wikipedia [en.wikipedia.org]

- 4. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Clopyralid - Wikipedia [en.wikipedia.org]

- 7. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 8. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]

- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 14. benchchem.com [benchchem.com]

The Pivotal Role of 3,6-Dichloro-2-methylpyridine in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-methylpyridine is a versatile heterocyclic compound that serves as a crucial chemical intermediate in the synthesis of a wide array of valuable molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its unique molecular structure, featuring a substituted pyridine ring with two chlorine atoms, imparts specific reactivity that allows for its use as a foundational building block in the creation of complex target compounds.[1] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of 3,6-dichloro-2-methylpyridine, supported by experimental data and protocols.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 3,6-dichloro-2-methylpyridine is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 123280-64-8 |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 43-50 °C |

| Purity | ≥98% (HPLC) |

Synthesis of Chlorinated Pyridine Intermediates

Experimental Protocol: Synthesis of 3,5-Dichloro-6-methylpyridin-2-amine[2]

Materials:

-

2-amino-6-methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

Potassium hydroxide (KOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To 2-amino-6-methylpyridine (2 g, 0.019 mmol), add phosphorus oxychloride (15 ml).

-

Reflux the mixture at 383 K for 16 hours.

-

Distill off the excess POCl₃.

-

Neutralize the solid residue with KOH solution in an ice bath.

-

Add saturated NaHCO₃ solution.

-

Filter the solid residue and extract it with CHCl₃.

-

Dry the chloroform solution over anhydrous Na₂SO₄ and concentrate it under vacuum.

-

Purify the crude product by column chromatography on silica gel using 20% ethyl acetate in petroleum ether as the eluent.

-

This process yields 3,5-dichloro-6-methylpyridin-2-amine (2.14 g, 65%) as a colorless crystalline solid.[2]

Role as a Chemical Intermediate in Agrochemicals

Chlorinated pyridines are foundational to the development of numerous modern agrochemicals.[3] 3,6-Dichloro-2-methylpyridine serves as a key building block for various herbicides.[1][3] The chlorine atoms on the pyridine ring enhance its reactivity, making it a versatile precursor for a wide range of active ingredients.[4]

Synthesis of Picolinic Acid Herbicides

One of the most significant applications of chlorinated pyridine intermediates is in the synthesis of picolinic acid herbicides, such as picloram and clopyralid. These herbicides function as synthetic auxins, disrupting plant growth in broadleaf weeds.[5][6] While specific examples detailing the use of 3,6-dichloro-2-methylpyridine in the synthesis of a commercial herbicide are proprietary, the general synthetic pathways for related compounds illustrate its potential role.

The synthesis of 3,6-dichloropicolinic acid, a potent herbicide, can be achieved through various methods, including the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine or 2-cyano-3,6-dichloropyridine.[7]

Role as a Chemical Intermediate in Pharmaceuticals

The pyridine scaffold is a prominent feature in many pharmaceutical compounds.[8] 3,6-Dichloro-2-methylpyridine is utilized as an intermediate in the synthesis of novel therapeutic agents.[1] The reactivity of the chloro-substituents allows for the introduction of various functional groups, enabling the construction of complex molecular architectures with potential biological activity.[8]

Nucleophilic Aromatic Substitution Reactions

A key reaction of dichloropyridines in pharmaceutical synthesis is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the presence of chlorine atoms, facilitates the attack of nucleophiles. A well-established method for forming C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination.

This protocol, while not specific to 3,6-dichloro-2-methylpyridine, provides a general procedure for the amination of dichloropyridines.

Materials:

-

2,3-Dichloropyridine

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

2 M Hydrochloric acid (HCl)

-

Dichloromethane

-

19 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel

Procedure:

-

In a 1-L three-necked round-bottomed flask under a nitrogen atmosphere, charge 2,3-dichloropyridine (30.0 g, 203 mmol), palladium(II) acetate (1.14 g, 5.08 mmol), triphenylphosphine (3.99 g, 15.2 mmol), and sodium tert-butoxide (29.9 g, 311 mmol).

-

Add toluene (210 mL) via syringe, and stir the resulting light brown solution for 10 minutes.

-

Add aniline (20.0 mL, 219 mmol) in one portion via syringe.

-

Heat the mixture to 100 °C and stir for 16 hours.

-

Cool the reaction to 0 °C and add 2 M HCl (300 mL).

-

Stir for 10 minutes at room temperature and filter through Celite.

-

Separate the layers of the filtrate and extract the organic phase with 2 M HCl.

-

Combine the acidic extracts, cool to 0 °C, and add dichloromethane.

-

Basify the biphasic solution with 19 M NaOH.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Dry the combined organic extracts over sodium sulfate, filter, and concentrate.

-

This procedure yields 3-chloro-N-phenyl-pyridin-2-amine (34.5 g, 82%).[4]

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthetic processes discussed, the following diagrams are provided in the DOT language.

Caption: Synthesis of a Dichlorinated Methylpyridine Amine.

Caption: Buchwald-Hartwig Amination of 2,3-Dichloropyridine.

Conclusion

3,6-Dichloro-2-methylpyridine is a valuable and reactive chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its dichlorinated pyridine structure allows for a range of chemical transformations, most notably nucleophilic aromatic substitution, to build complex and biologically active molecules. The synthetic protocols for related compounds provide a strong foundation for the development of efficient synthetic routes to and from this versatile building block. Further research into the direct synthesis of 3,6-dichloro-2-methylpyridine and its application in the creation of novel compounds will undoubtedly continue to be a fruitful area of investigation for chemists in both academic and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory Scale Preparation of 3,6-Dichloro-2-methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 3,6-dichloro-2-methylpyridine, an important intermediate in the pharmaceutical and agrochemical industries. The described methodology is based on the chlorination of 2,6-lutidine followed by a multi-step conversion. This protocol offers a practical approach for obtaining the target compound with a focus on procedural detail and data presentation.

Introduction

3,6-Dichloro-2-methylpyridine is a key building block in the synthesis of various biologically active molecules. Its specific substitution pattern makes it a valuable synthon for the development of novel pharmaceuticals and crop protection agents. The protocol outlined below describes a potential synthetic route adaptable for a laboratory setting, proceeding through the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification, reduction, and subsequent chlorination.

Reaction Scheme

A plausible synthetic pathway for the preparation of 3,6-dichloro-2-methylpyridine from 2,6-lutidine is presented below. This multi-step process involves the initial formation of 2,6-pyridinedicarboxylic acid, which is then converted to the target molecule.

Caption: Proposed synthetic pathway for 3,6-Dichloro-2-methylpyridine.

Experimental Protocols

Materials and Equipment:

-

2,6-Lutidine

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl, 2 M)

-

Methanol (CH₃OH)

-

Sulfuric acid (H₂SO₄)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flasks (250 mL, 500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin-layer chromatography (TLC) plates and developing chambers

Protocol 1: Synthesis of 2,6-Pyridinedicarboxylic acid from 2,6-Lutidine

-

To a 250 mL round-bottom flask, add 2,6-lutidine (21.4 g, 0.2 mol) and water (150 mL).

-

Heat the mixture to 80°C with stirring.

-

In a separate beaker, prepare a solution of potassium permanganate (126.4 g, 0.8 mol) in water.

-

Slowly add the potassium permanganate solution in batches to the heated 2,6-lutidine solution, maintaining the temperature between 75-80°C. The addition should take approximately 35 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the reaction mixture and adjust the pH to 3 with 2 M hydrochloric acid.

-

Cool the solution to 20°C to precipitate the product.

-

Collect the solid product by suction filtration, wash with cold water, and dry to yield 2,6-pyridinedicarboxylic acid.

Protocol 2: Esterification to Dimethyl 2,6-pyridinedicarboxylate

-

In a round-bottom flask, suspend the dried 2,6-pyridinedicarboxylic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain dimethyl 2,6-pyridinedicarboxylate.

Protocol 3: Reduction to 2,6-Pyridinedimethanol

-

Dissolve the dimethyl 2,6-pyridinedicarboxylate in a suitable solvent (e.g., anhydrous tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent (e.g., lithium aluminum hydride) in portions.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash with the reaction solvent.

-

Concentrate the filtrate to yield 2,6-pyridinedimethanol.

Protocol 4: Chlorination to 2,6-bis(chloromethyl)pyridine Hydrochloride

-

In a well-ventilated fume hood, dissolve the 2,6-pyridinedimethanol in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the solution.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude 2,6-bis(chloromethyl)pyridine hydrochloride.

Note: The conversion of 2,6-bis(chloromethyl)pyridine to 3,6-dichloro-2-methylpyridine would require further, complex reaction steps that are not detailed in the available literature and would need to be developed. The provided protocols detail the synthesis of a potential precursor.

Data Presentation

The following table summarizes the expected inputs and outputs for the initial step of the synthesis.

| Step | Starting Material | Reagents | Product | Expected Yield |

| 1. Oxidation | 2,6-Lutidine (0.2 mol) | KMnO₄ (0.8 mol), H₂O, HCl | 2,6-Pyridinedicarboxylic acid | ~80-90% |

| 2. Esterification | 2,6-Pyridinedicarboxylic acid | CH₃OH, H₂SO₄ | Dimethyl 2,6-pyridinedicarboxylate | High |

| 3. Reduction | Dimethyl 2,6-pyridinedicarboxylate | Reducing Agent (e.g., LiAlH₄) | 2,6-Pyridinedimethanol | High |

| 4. Chlorination | 2,6-Pyridinedimethanol | SOCl₂ | 2,6-bis(chloromethyl)pyridine HCl | ~82% |

Experimental Workflow

The overall workflow for the synthesis of the precursor 2,6-bis(chloromethyl)pyridine is illustrated below.

Caption: Experimental workflow for the synthesis of the precursor.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Potassium permanganate is a strong oxidizing agent; handle with care.

-

Thionyl chloride is corrosive and toxic; handle with extreme caution.

-

Quenching of reducing agents like lithium aluminum hydride is highly exothermic and should be done slowly and with cooling.

Application Notes and Protocols for the Industrial Production of 3,6-Dichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 3,6-Dichloro-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The described methodology is a multi-step process commencing with the nitration of 2-chloro-6-methylpyridine, followed by reduction of the resulting nitro-intermediate, and culminating in a Sandmeyer reaction to introduce the second chlorine atom. This process is designed to be scalable and cost-effective for industrial applications.

Introduction

3,6-Dichloro-2-methylpyridine, also known as 3,6-dichloropicoline, is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides. Its specific substitution pattern makes it a valuable precursor for creating complex molecular architectures. The industrial production of this compound requires a robust, efficient, and economically viable synthetic route. The following protocols outline a well-established pathway for its manufacture.

Overall Synthesis Pathway

The industrial production of 3,6-Dichloro-2-methylpyridine can be achieved through a three-step synthesis starting from 2-chloro-6-methylpyridine. The logical workflow for this process is illustrated below.

Caption: Overall synthetic workflow for 3,6-Dichloro-2-methylpyridine.

Experimental Protocols

Step 1: Nitration of 2-Chloro-6-methylpyridine

This step involves the regioselective nitration of 2-chloro-6-methylpyridine to yield 2-chloro-6-methyl-3-nitropyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2-Chloro-6-methylpyridine | 127.57 | 1.18 | >98% |

| Concentrated Sulfuric Acid | 98.08 | 1.84 | 98% |

| Concentrated Nitric Acid | 63.01 | 1.51 | 70% |

Procedure:

-

Charge a glass-lined reactor with concentrated sulfuric acid (5.0 eq).

-

Cool the reactor to 0-5 °C with constant stirring.

-

Slowly add 2-chloro-6-methylpyridine (1.0 eq) to the sulfuric acid, maintaining the temperature below 10 °C.

-

In a separate vessel, prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling.

-

Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 2 hours.

-

Monitor the reaction progress by HPLC until the starting material is consumed.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution to pH 7-8, maintaining the temperature below 20 °C.

-

The product, 2-chloro-6-methyl-3-nitropyridine, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-90% |

| Purity (crude) | >95% |

| Reaction Time | 4-5 hours |

| Reaction Temperature | 0-15 °C |

Step 2: Reduction of 2-Chloro-6-methyl-3-nitropyridine

This protocol describes the reduction of the nitro group to an amino group using iron in an acidic medium, a common and cost-effective industrial method.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| 2-Chloro-6-methyl-3-nitropyridine | 172.56 | >95% |

| Iron Powder | 55.84 | >98% |

| Concentrated Hydrochloric Acid | 36.46 | 37% |

| Ethanol | 46.07 | 95% |

| Sodium Hydroxide | 40.00 | >97% |

Procedure:

-

Charge the reactor with 2-chloro-6-methyl-3-nitropyridine (1.0 eq), iron powder (3.0 eq), and ethanol.

-

Heat the mixture to 70-80 °C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (0.5 eq) to initiate the reduction.

-

Maintain the reaction at reflux for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the iron salts.

-

Neutralize the filtrate with a sodium hydroxide solution.

-

Extract the product, 3-amino-2-chloro-6-methylpyridine, with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 90-95% |

| Purity (crude) | >97% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 70-80 °C (reflux) |

Step 3: Sandmeyer Reaction of 3-Amino-2-chloro-6-methylpyridine

This final step involves the diazotization of the amino group followed by a copper(I) chloride-catalyzed conversion to the chloro group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| 3-Amino-2-chloro-6-methylpyridine | 142.58 | >97% |

| Sodium Nitrite | 69.00 | >99% |

| Concentrated Hydrochloric Acid | 36.46 | 37% |

| Copper(I) Chloride | 98.99 | >98% |

Procedure:

-

Diazotization: a. Dissolve 3-amino-2-chloro-6-methylpyridine (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Sandmeyer Reaction: a. In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq). b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. e. Heat the mixture to 50-60 °C for 1 hour to ensure complete reaction.

-

Work-up and Purification: a. Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene). b. Wash the organic layer with water and then with a sodium bicarbonate solution. c. Dry the organic layer over anhydrous magnesium sulfate. d. Remove the solvent by distillation. e. Purify the crude 3,6-dichloro-2-methylpyridine by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (after distillation) | >99% |

| Reaction Time (total) | 4-6 hours |

| Reaction Temperature | 0-60 °C |

Logical Relationship of the Sandmeyer Reaction

The Sandmeyer reaction is a two-stage process involving the formation of a diazonium salt followed by its conversion to the final product.

Caption: Key stages of the Sandmeyer reaction.

Conclusion

The presented synthetic route provides a reliable and scalable method for the industrial production of 3,6-dichloro-2-methylpyridine. The protocols are based on established chemical transformations and are optimized for high yield and purity. Adherence to the specified reaction conditions and safety precautions is crucial for successful and safe manufacturing. For any further optimization or troubleshooting, it is recommended to consult with process chemists and chemical engineers.

Application Notes and Protocols for the Reaction of 3,6-Dichloro-2-methylpyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 3,6-dichloro-2-methylpyridine with various nucleophiles. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its two chlorine atoms, allowing for selective functionalization. This document outlines the key principles of its reactivity, provides detailed experimental protocols for representative transformations, and includes quantitative data to guide synthetic planning.

Introduction to the Reactivity of 3,6-Dichloro-2-methylpyridine